N-(2,4-Dimethylphenyl)-2-hydroxyacetamide
Overview
Description
N-(2,4-Dimethylphenyl)-2-hydroxyacetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetamide, where the acetamide group is substituted with a 2,4-dimethylphenyl group and a hydroxyl group at the alpha position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)-2-hydroxyacetamide typically involves the reaction of 2,4-dimethylaniline with glyoxylic acid. The reaction proceeds under acidic conditions, leading to the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 2,4-dimethylaniline and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 2,4-dimethylaniline is reacted with glyoxylic acid in the presence of an acid catalyst. The reaction mixture is then heated to promote the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethylphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2,4-Dimethylphenyl)-2-oxoacetamide.
Reduction: The compound can be reduced to form N-(2,4-Dimethylphenyl)-2-aminoacetamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: N-(2,4-Dimethylphenyl)-2-oxoacetamide.
Reduction: N-(2,4-Dimethylphenyl)-2-aminoacetamide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N-(2,4-Dimethylphenyl)-2-hydroxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)acetamide: Lacks the hydroxyl group at the alpha position.
N-(2,4-Dimethylphenyl)-2-oxoacetamide: Contains a carbonyl group instead of a hydroxyl group.
N-(2,4-Dimethylphenyl)-2-aminoacetamide: Contains an amino group instead of a hydroxyl group.
Uniqueness: N-(2,4-Dimethylphenyl)-2-hydroxyacetamide is unique due to the presence of both the 2,4-dimethylphenyl group and the hydroxyl group at the alpha position. This combination imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-hydroxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)11-10(13)6-12/h3-5,12H,6H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDWDUSASBNTAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272464 | |
Record name | N-(2,4-Dimethylphenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926239-83-0 | |
Record name | N-(2,4-Dimethylphenyl)-2-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926239-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dimethylphenyl)-2-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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